molecular formula C7H12N2O3 B141773 methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate CAS No. 145275-70-3

methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate

Cat. No. B141773
M. Wt: 172.18 g/mol
InChI Key: SGPHGRLPUGCVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate, also known as MBOC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a carbamate derivative of the amino acid cysteine and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is based on its ability to selectively react with the thiol group of cysteine residues in proteins. This reaction forms a stable adduct between methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate and the cysteine residue, which can be detected and quantified using a variety of methods. This labeling can be used to study the structure and function of proteins, as well as to identify potential drug targets.

Biochemical And Physiological Effects

Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has been shown to exhibit a range of biochemical and physiological effects. One study found that methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate can inhibit the activity of the enzyme acetylcholinesterase, which plays a role in the transmission of nerve impulses. This inhibition can lead to an increase in the levels of the neurotransmitter acetylcholine, which can have a range of physiological effects.

Advantages And Limitations For Lab Experiments

One advantage of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is its specificity for cysteine residues in proteins. This specificity allows for the selective labeling of these residues, which can be used to study the structure and function of proteins. However, one limitation of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is its potential toxicity. methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has been shown to exhibit cytotoxic effects in some cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate. One area of interest is the development of new methods for the selective labeling of cysteine residues in proteins. Another area of interest is the study of the physiological effects of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate, particularly its potential role in the treatment of neurological disorders. Additionally, the development of new derivatives of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate with improved specificity and reduced toxicity could have important implications for scientific research.
Conclusion:
In conclusion, methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is a chemical compound that has been widely studied for its potential applications in scientific research. Its specificity for cysteine residues in proteins allows for the selective labeling of these residues, which can be used to study the structure and function of proteins. While methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has some limitations, its potential applications in scientific research make it an important compound for further study.

Synthesis Methods

Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate can be synthesized via several methods, including the reaction of cysteine with methyl isocyanate or the reaction of methyl carbamate with cysteine. One commonly used method involves the reaction of cysteine with methyl isocyanate in the presence of a catalyst such as triethylamine. This method has been shown to yield high purity methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate and is relatively simple to perform.

Scientific Research Applications

Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has been widely studied for its potential applications in scientific research. One area of interest is its role in the study of protein structure and function. methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has been shown to react specifically with the thiol group of cysteine residues in proteins, allowing for the selective labeling of these residues. This labeling can be used to study the structure and function of proteins, as well as to identify potential drug targets.

properties

CAS RN

145275-70-3

Product Name

methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate

InChI

InChI=1S/C7H12N2O3/c1-3-4-5(6(8)10)9-7(11)12-2/h3,5H,1,4H2,2H3,(H2,8,10)(H,9,11)

InChI Key

SGPHGRLPUGCVOR-UHFFFAOYSA-N

SMILES

COC(=O)NC(CC=C)C(=O)N

Canonical SMILES

COC(=O)NC(CC=C)C(=O)N

synonyms

Carbamic acid, [1-(aminocarbonyl)-3-butenyl]-, methyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.